
4-Oxopentanoyl chloride
Overview
Description
4-Oxopentanoyl chloride, also known as levulinic acid chloride, is an organic compound with the molecular formula C5H7ClO2. It is a derivative of levulinic acid and is characterized by the presence of a ketone and an acyl chloride functional group. This compound is used in various chemical reactions and has significant applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxopentanoyl chloride can be synthesized from levulinic acid. The typical method involves the reaction of levulinic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction is carried out at room temperature, and the resulting mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large quantities of levulinic acid and thionyl chloride, with careful control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically distilled to remove excess thionyl chloride and other by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Oxopentanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form levulinic acid and hydrochloric acid.
Reduction: It can be reduced to 4-hydroxypentanoyl chloride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts in the presence of a base to form esters.
Water: Hydrolysis occurs readily at room temperature.
Reducing Agents: Reduction requires anhydrous conditions and a suitable solvent like tetrahydrofuran.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Levulinic Acid: Formed from hydrolysis.
4-Hydroxypentanoyl Chloride: Formed from reduction.
Scientific Research Applications
4-Oxopentanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug molecules and prodrugs.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-oxopentanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles by forming a covalent bond with the nucleophilic atom, resulting in the substitution of the chloride group. This reactivity is utilized in various synthetic transformations to introduce the 4-oxopentanoyl group into target molecules .
Comparison with Similar Compounds
4-Oxobutanoyl Chloride: Similar structure but with one less carbon atom.
4-Oxovaleric Acid: The corresponding acid form of 4-oxopentanoyl chloride.
5-Chlorovaleroyl Chloride: Contains an additional chlorine atom on the carbon chain.
Uniqueness: this compound is unique due to its specific reactivity profile and the presence of both ketone and acyl chloride functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Biological Activity
4-Oxopentanoyl chloride, also known as pentanoyl chloride, 2-oxo-, is an acyl chloride with the molecular formula CHClO. It is primarily recognized for its high reactivity and utility in organic synthesis, particularly in the formation of esters and amides. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
This compound is characterized by a carbonyl group adjacent to a chlorine atom, making it a potent electrophile. This structure allows it to react readily with nucleophiles such as alcohols and amines, facilitating the synthesis of various biologically active compounds.
The reactivity of this compound is crucial for its biological activity. It can form stable bonds with nucleophiles, leading to the synthesis of bioactive molecules. The mechanism typically involves nucleophilic attack on the carbonyl carbon, resulting in the formation of an acylated product.
2. Therapeutic Potential
Acyl chlorides like this compound are often explored for their potential antimicrobial and anti-inflammatory properties. Although direct studies on this specific compound are scarce, similar compounds have shown promise in various therapeutic contexts:
- Antimicrobial Activity : Some acyl chlorides have demonstrated effectiveness against bacterial strains, suggesting that this compound might possess similar properties.
- Anti-inflammatory Effects : Research indicates that derivatives of acyl chlorides can modulate inflammatory pathways, providing a basis for further exploration of this compound in inflammatory diseases.
Case Studies
The following case studies illustrate the application of this compound in research and development:
Case Study 1: Synthesis of Bioactive Compounds
In a study focused on synthesizing novel bioactive compounds, researchers utilized this compound as a key intermediate. The compound was reacted with various nucleophiles to create derivatives that exhibited enhanced biological activity against specific cancer cell lines. The results indicated that modifications to the side chains significantly impacted the efficacy and selectivity of the resulting compounds.
Case Study 2: Development of Antimicrobial Agents
Another investigation involved the use of this compound in developing new antimicrobial agents. By reacting it with different amines, researchers synthesized a series of compounds that were screened for antibacterial activity. Several derivatives showed promising results against resistant strains of bacteria, highlighting the potential utility of this compound in combating infectious diseases.
Comparative Analysis
A comparative analysis of this compound with other acyl chlorides reveals its unique position in medicinal chemistry:
Compound | Molecular Formula | Biological Activity | Applications |
---|---|---|---|
This compound | CHClO | Potential antimicrobial/anti-inflammatory | Organic synthesis |
Acetic Anhydride | CHO | Anti-inflammatory properties | Synthesis of acetylated compounds |
Benzoyl Chloride | CHClO | Antimicrobial activity | Pharmaceutical intermediates |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-oxopentanoyl chloride in laboratory settings, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves the reaction of levulinic acid (4-oxopentanoic acid) with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂]. The reaction should be conducted under anhydrous conditions, with inert gas purging to minimize hydrolysis. Post-synthesis, purification via fractional distillation under reduced pressure is critical. Purity can be verified using gas chromatography (GC) or high-performance liquid chromatography (HPLC), complemented by spectroscopic characterization (e.g., IR for carbonyl and acyl chloride peaks at ~1800 cm⁻¹ and ~540 cm⁻¹, respectively) .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Due to its hydrolytic sensitivity, the compound must be stored under inert atmospheres (e.g., argon or nitrogen) in sealed, moisture-free containers. Storage at low temperatures (e.g., –20°C) is recommended. Handling should occur in a fume hood with appropriate PPE (gloves, goggles) to avoid exposure to vapors. Stability tests under varying conditions (e.g., temperature, humidity) can be conducted using thermogravimetric analysis (TGA) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key signals include the carbonyl carbon (~200 ppm in ¹³C NMR) and the α-protons adjacent to the carbonyl group (~2.5–3.0 ppm in ¹H NMR). Mass spectrometry (MS) provides molecular ion confirmation (m/z ~136 for the molecular ion [M⁺]). Cross-referencing with databases like NIST Chemistry WebBook ensures data validation .
Advanced Research Questions
Q. How can kinetic studies be designed to investigate the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Use stopped-flow techniques or in-situ FTIR to monitor reaction rates with nucleophiles (e.g., amines, alcohols). Vary reaction parameters (temperature, solvent polarity) to determine activation energy via the Arrhenius equation. Competitive experiments with different nucleophiles can elucidate steric/electronic effects. Data analysis should include nonlinear regression for rate constant determination .
Q. What strategies resolve contradictions in reported spectral data for this compound across studies?
- Methodological Answer : Discrepancies may arise from impurities or solvent effects. Reproduce experiments using standardized conditions (e.g., deuterated solvents for NMR). Validate results against high-purity commercial standards or synthetic replicates. Collaborative inter-laboratory studies and meta-analyses of published data can identify systematic errors .
Q. How can computational chemistry models predict the stability and reactivity of this compound under varying conditions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model molecular orbitals, charge distribution, and transition states. Solvent effects are incorporated using continuum models (e.g., PCM). Compare predicted vibrational spectra (IR) and thermodynamic properties (ΔG, ΔH) with experimental data to refine accuracy .
Q. What experimental protocols mitigate side reactions (e.g., dimerization) during large-scale syntheses of this compound?
- Methodological Answer : Optimize reaction stoichiometry (e.g., excess SOCl₂) and employ low-temperature conditions (–10°C). Use inhibitors like hydroquinone to suppress radical-mediated dimerization. Monitor reaction progress with inline analytics (e.g., Raman spectroscopy). Post-reaction quenching with dry ice/ethanol minimizes residual reactivity .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound?
- Methodological Answer : Apply ANOVA to compare yields across experimental batches. Use control charts to identify outliers and assess process stability. For reproducibility, document all variables (e.g., reagent purity, stirring rates) and share raw datasets in supplementary materials .
Q. How should researchers address discrepancies between theoretical and experimental yields in acyl chloride syntheses?
- Methodological Answer : Quantify losses via mass balance analysis (e.g., unreacted starting material, byproducts). Use GC-MS or LC-MS to identify volatile or side products. Replicate experiments under identical conditions to distinguish systematic vs. random errors .
Q. Safety and Hazard Mitigation
Q. What protocols ensure safe disposal of this compound waste in academic labs?
Properties
IUPAC Name |
4-oxopentanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-4(7)2-3-5(6)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMMTHCAUCFZDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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